2,6-Dichlorohydroquinone chemical properties and structure
2,6-Dichlorohydroquinone chemical properties and structure
An In-depth Technical Guide to 2,6-Dichlorohydroquinone: Chemical Properties, Structure, and Applications
Introduction
2,6-Dichlorohydroquinone is a halogenated dihydric phenol, a specific type of dichlorohydroquinone where hydroquinone is substituted by chloro groups at positions 2 and 6.[1][2][3] As a significant chemical intermediate and a metabolite of compounds like pentachlorophenate sodium in microorganisms, its study is crucial for researchers in organic synthesis, environmental science, and drug development.[2][4] The presence of two electron-withdrawing chlorine atoms on the hydroquinone ring significantly influences its chemical properties, leading to increased antioxidative activity compared to its parent compound.[2][4] This guide provides a comprehensive overview of its structure, physicochemical properties, reactivity, synthesis, and handling protocols, tailored for scientific and research professionals.
Chemical Structure and Physicochemical Properties
The defining feature of 2,6-Dichlorohydroquinone is a benzene-1,4-diol (hydroquinone) core with two chlorine atoms substituted at the ortho positions relative to one hydroxyl group and meta to the other. This specific arrangement dictates its chemical behavior and physical characteristics.
Molecular Structure
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IUPAC Name: 2,6-dichlorobenzene-1,4-diol[1]
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Molecular Weight: 179.00 g/mol [1]
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Canonical SMILES: C1=C(C=C(C(=C1Cl)O)Cl)O[1]
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InChIKey: QQAHQUBHRBQWBL-UHFFFAOYSA-N[1]
Caption: 2D Chemical Structure of 2,6-Dichlorohydroquinone.
Physicochemical Data
The physical and chemical properties of 2,6-Dichlorohydroquinone are summarized below. These values are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Physical State | Solid, Dark Green to Dark Brown | [2] |
| Melting Point | 157-158 °C | [2][5] |
| Boiling Point | 255.02°C (rough estimate) | [2][5] |
| Density | 1.4512 g/cm³ (rough estimate) | [2][5] |
| pKa | 7.75 ± 0.23 (Predicted) | [2][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Stability | Hygroscopic | [2] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2,6-Dichlorohydroquinone. The symmetrical nature of the molecule simplifies its NMR spectrum, while the presence of chlorine atoms imparts a distinctive isotopic pattern in mass spectrometry.
| Technique | Key Features and Observations | Source |
| ¹H NMR | Due to molecular symmetry, two primary signals are expected: • A singlet for the two equivalent aromatic protons (H-3 and H-5). • A broad singlet for the two hydroxyl (-OH) protons, which is exchangeable with D₂O. | [1][6] |
| Mass Spec (GC-MS) | • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight (m/z ≈ 178-182). • Isotopic Pattern: A characteristic M:M+2:M+4 ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. | [1][7] |
| Infrared (IR) | • O-H Stretch: A broad absorption band around 3300-3600 cm⁻¹ characteristic of the hydroxyl groups. • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. • C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region. • C-Cl Stretch: Absorptions in the fingerprint region below 800 cm⁻¹. | [1] |
Chemical Reactivity and Synthesis
Reactivity Profile
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Oxidation: As a hydroquinone, 2,6-Dichlorohydroquinone can be readily oxidized to its corresponding quinone, 2,6-dichloro-1,4-benzoquinone. This redox behavior is central to its chemical and biological activity.
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Antioxidant Activity: The electron-withdrawing nature of the two chlorine atoms enhances the antioxidant properties of the molecule compared to unsubstituted hydroquinone.[2][4] This is because the chlorination modifies the redox potential of the hydroquinone system.
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Electrophilic Substitution: The benzene ring is deactivated towards further electrophilic substitution due to the presence of two hydroxyl groups and two chlorine atoms.
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Metabolic Role: It is a known metabolite of pentachlorophenate sodium, indicating its formation through microbial degradation pathways in the environment.[2][4]
Synthesis Protocols
While various synthetic routes exist, a common laboratory approach involves the disproportionation of a substituted hydroquinone derivative. The following protocol is representative of a method that yields a mixture of dichlorohydroquinone isomers, which can then be separated.
Protocol: Synthesis via Disproportionation of 2-chloro-1,4-dimethoxyhydroquinone [6]
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Melt Preparation: Prepare a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a reaction vessel with vigorous stirring at 150°C.
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Substrate Addition: Add 2-chloro-1,4-dimethoxyhydroquinone to the AlCl₃/NaCl melt.
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Heating: Increase the temperature of the reaction mixture to 180-185°C and maintain for approximately 7-10 minutes.
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Quenching: Cool the mixture to room temperature and carefully dilute with 10% aqueous HCl.
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Extraction: Extract the reaction products from the aqueous layer using an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
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Separation: Subject the resulting residue to column chromatography on silica gel. Elute with a hexane-acetone solvent system to separate the 2,6-dichlorohydroquinone isomer from other products like 2,5- and 2,3-dichlorohydroquinone.[6]
Caption: Workflow for a representative synthesis of 2,6-Dichlorohydroquinone.
Applications in Research and Development
The unique structure of 2,6-Dichlorohydroquinone makes it a molecule of interest in several scientific domains:
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Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. Its oxidized form, 2,6-dichloro-1,4-benzoquinone, is a valuable reagent for creating bioactive heterocyclic compounds, such as phenothiazines.[8]
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Environmental Science: As a metabolite of widely used pesticides and chemicals, its detection and quantification in environmental samples are critical for monitoring pollution and understanding biodegradation pathways.[2][9]
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Toxicology: The study of 2,6-Dichlorohydroquinone and its isomers is important for understanding the toxicity of halogenated aromatic compounds. Its redox properties are linked to the generation of reactive oxygen species (ROS) in biological systems.[10]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with 2,6-Dichlorohydroquinone.
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Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[5] It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11][12]
-
Handling: Avoid generating dust. Use closed systems or appropriate exhaust ventilation.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] The material is hygroscopic and should be protected from moisture.[2]
-
Disposal: Dispose of waste materials and contaminated packaging in accordance with local, regional, and national hazardous waste regulations.[12]
Caption: Essential workflow for the safe handling of 2,6-Dichlorohydroquinone.
Conclusion
2,6-Dichlorohydroquinone is a structurally important chlorinated phenol with distinct chemical, physical, and spectroscopic properties. Its role as a synthetic intermediate and an environmental metabolite underscores its relevance to diverse fields of chemical and biological research. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a laboratory setting.
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